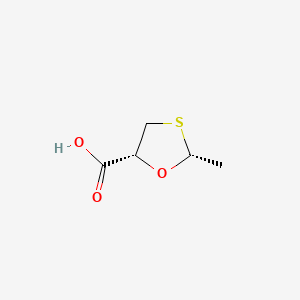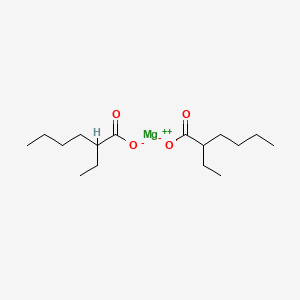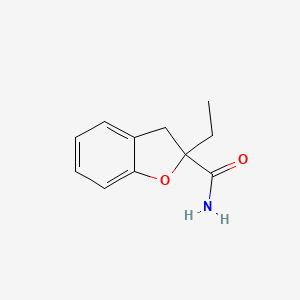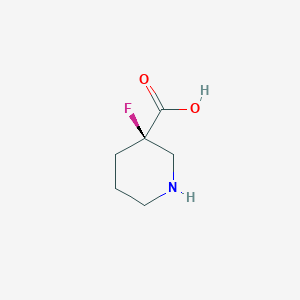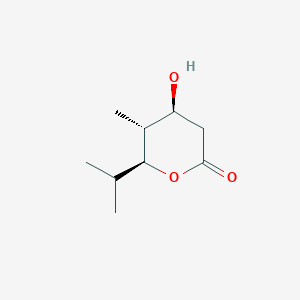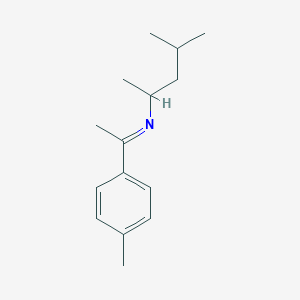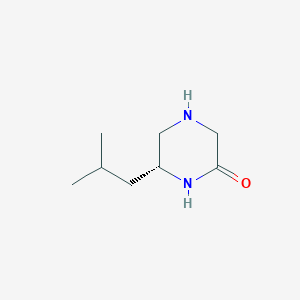
Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazinone derivatives are known for their diverse biological activities and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the asymmetric synthesis of carbon-substituted piperazine pharmacophores. This process may include steps such as nucleophilic addition, decarbonylation, and debenzylation .
Industrial Production Methods
Industrial production methods for Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups into the piperazinone ring.
Aplicaciones Científicas De Investigación
Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperazinone derivatives on biological systems.
Medicine: Piperazinone derivatives are often investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound of Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI).
2-Methylpiperazine: A similar compound with a methyl group attached to the piperazine ring.
3,6-Bis(2-methylpropyl)-2,5-piperazinedione: Another derivative with two isobutyl groups attached to the piperazine ring.
Uniqueness
Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) is unique due to its specific stereochemistry and the presence of the isobutyl group. This configuration can result in distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
(6R)-6-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)3-7-4-9-5-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m1/s1 |
Clave InChI |
SAVCPAVRQLPSTB-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)C[C@@H]1CNCC(=O)N1 |
SMILES canónico |
CC(C)CC1CNCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


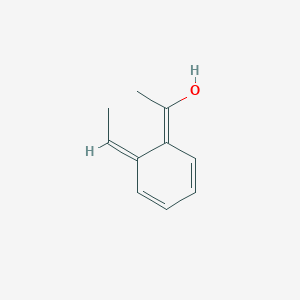
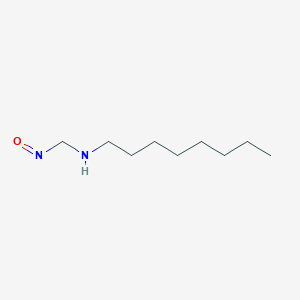
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)

